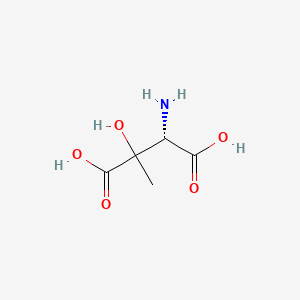

beta-Hydroxy,beta-methyl-aspartic acid

Description

Academic Significance and Interdisciplinary Relevance

The academic interest in β-hydroxy aspartic acid derivatives stems from their presence in a variety of biologically active molecules, which connects the fields of biochemistry, microbiology, and medicine.

Role in Blood Coagulation: One of the most significant roles of β-hydroxyaspartic acid is in the process of blood coagulation. nih.gov The erythro-β-hydroxyaspartic acid residue is found in several vitamin K-dependent blood coagulation proteins, including Factor VII, Factor IX, Factor X, and Protein C. nih.govoncohemakey.comnih.gov Within these proteins, the β-hydroxyaspartic acid residue is located in domains that are homologous to the epidermal growth factor (EGF). nih.govembopress.org Its presence is associated with a high-affinity calcium-binding site, which is crucial for the proper function of the coagulation cascade. nih.govembopress.org The hydroxyl and carboxylate groups of the residue help to stabilize a specific protein conformation necessary for interactions with other components of the clotting process, such as phospholipids (B1166683) and other clotting factors. nih.govembopress.org

Function in Siderophores: In the microbial world, β-hydroxyaspartic acid is a key component of certain siderophores—small, high-affinity iron-chelating molecules secreted by bacteria to acquire iron from their environment. nih.govescholarship.orgescholarship.org Siderophores like cupriachelin and pacifibactin utilize β-hydroxyaspartate moieties as one of their functional groups for coordinating with Fe(III) ions. escholarship.orgdntb.gov.ua The α-hydroxycarboxylate group provided by β-hydroxyaspartic acid is effective in binding iron, and ferric complexes of these siderophores are often photoreactive. nih.gov This photoreactivity can lead to the reduction of Fe(III) to Fe(II) and subsequent cleavage of the siderophore, a mechanism that may play a role in iron release. nih.gov The biosynthesis of this residue in siderophores is carried out by specialized non-heme iron(II), α-ketoglutarate-dependent dioxygenases. nih.govpnas.org

Biochemical and Pharmacological Research: Derivatives such as L-threo-β-Hydroxyaspartic acid are also valuable tools in biochemical and pharmacological research. ontosight.ai This compound has been studied for its role in neurotransmission and metabolism, acting as an inhibitor of enzymes like aspartate aminotransferase. ontosight.ai This inhibitory action makes it useful for investigating metabolic pathways and exploring potential therapeutic strategies for neurological disorders. ontosight.ai

| Field | Significance of β-Hydroxy Aspartic Acid Derivatives | Key Examples |

| Biochemistry / Medicine | Essential component of vitamin K-dependent blood coagulation proteins; involved in high-affinity calcium binding. nih.govnih.gov | Factor IX, Factor X, Protein C. nih.gov |

| Microbiology | Functional group in siderophores for Fe(III) coordination, crucial for microbial iron acquisition. nih.govescholarship.org | Cupriachelin, Pacifibactin, Ornibactin. wikipedia.orgescholarship.orgdntb.gov.ua |

| Pharmacology | Acts as an enzyme inhibitor, serving as a research tool for studying metabolic pathways and potential therapeutics. ontosight.ai | L-threo-β-Hydroxyaspartic acid as an inhibitor of aspartate aminotransferase. ontosight.ai |

Role as Key Building Blocks in Advanced Organic Synthesis

Beyond their biological functions, β-hydroxy-α-amino acids, including β-hydroxyaspartic acid derivatives, are highly valued as chiral building blocks in organic synthesis. nih.gov Their stereochemically defined structures make them ideal starting materials for the asymmetric synthesis of complex natural products and pharmaceuticals. nih.govasm.org

Synthesis of Natural Products: The unique structural features of β-hydroxyaspartic acid make it a crucial intermediate in the total synthesis of several complex natural products, particularly those with antimicrobial properties. nih.govuwa.edu.au For instance, these derivatives are key units in the synthesis of coralmycin A and the calcium-dependent antibiotic malacidin A. uwa.edu.au The synthesis of malacidin A showcases the utility of a β-hydroxy aspartic acid-mediated ligation for the crucial peptide cyclization step, a method that can avoid epimerization and proceeds efficiently. uwa.edu.au

Development of Synthetic Methodologies: The importance of these compounds has driven the development of numerous synthetic strategies to produce them with high stereoselectivity. nih.govasm.org Methods range from leveraging chiral auxiliaries and reacting glycine (B1666218) equivalents with aldehydes to more modern techniques like asymmetric hydrogenation via dynamic kinetic resolution. nih.gov Efficient and practical routes have been established to prepare protected forms of β-hydroxyaspartic acid suitable for solid-phase peptide synthesis (SPPS), which is essential for constructing complex peptide-based natural products. uwa.edu.au The ability to create various stereoisomers (threo- and erythro-) of β-hydroxyaspartic acid allows chemists to construct the precise architecture required for biologically active target molecules. researchgate.net

| Research Finding | Significance in Organic Synthesis | Reference Molecule / Method |

| Total Synthesis of Malacidin A | Utilized a β-hydroxy aspartic acid-mediated ligation for efficient peptide cyclization, establishing the absolute configuration of the antibiotic. uwa.edu.au | Malacidin A |

| Preparation of Protected Derivatives | Development of efficient synthetic routes provides versatile precursors for various β-alkoxyl analogs of erythreo-β-OH-Asp for use in SPPS. | Fmoc-protected erythreo-β-OH-Asp |

| Asymmetric Synthesis | β-Hydroxy-α-amino acids are valuable chiral building blocks for synthesizing optically active compounds like β-lactam antibiotics. asm.org | Asymmetric hydrogenation, aldol (B89426) reactions. nih.govasm.org |

Structure

3D Structure

Properties

Molecular Formula |

C5H9NO5 |

|---|---|

Molecular Weight |

163.13 g/mol |

IUPAC Name |

(3S)-3-amino-2-hydroxy-2-methylbutanedioic acid |

InChI |

InChI=1S/C5H9NO5/c1-5(11,4(9)10)2(6)3(7)8/h2,11H,6H2,1H3,(H,7,8)(H,9,10)/t2-,5?/m1/s1 |

InChI Key |

VLFBJNZVXJOFDR-DULSJSCMSA-N |

Isomeric SMILES |

CC([C@@H](C(=O)O)N)(C(=O)O)O |

Canonical SMILES |

CC(C(C(=O)O)N)(C(=O)O)O |

Origin of Product |

United States |

Ii. Natural Occurrence and Biosynthetic Pathways of Hydroxyaspartic Acids

Microbial and Fungal Presence of 3-Hydroxyaspartic Acid and Its Derivatives

3-Hydroxyaspartic acid and its derivatives, including beta-hydroxy,beta-methyl-aspartic acid, are found in various natural sources, particularly in microbial and fungal metabolites. For instance, the recently discovered malacidin A, a calcium-dependent antibiotic, contains a β-hydroxyl-aspartic acid residue within its cyclic nonapeptide structure. nih.gov This compound, identified through genome mining of environmental DNA, demonstrates activity against a range of Gram-positive bacteria. nih.gov

Additionally, siderophores, which are iron-chelating compounds produced by microorganisms, often incorporate hydroxylated amino acids. The siderophore ornibactin, for example, contains D-threo-3-Hydroxyaspartate. wikipedia.org Similarly, cupriachelins, linear lipopeptide siderophores from the bacterium Cupriavidus necator H16, bear β-hydroxyaspartate moieties that are involved in the photoreduction of iron. researchgate.net

The antifungal properties of some hydroxy amino acids have also been noted, suggesting their role in microbial defense mechanisms. researchgate.netresearchgate.net The presence of these compounds in diverse microbial products highlights their importance in natural product chemistry and their potential for biotechnological applications.

Endogenous Production and Functional Context

Endogenously, 3-hydroxyaspartic acid is formed through the post-translational hydroxylation of aspartic acid residues within specific proteins. nih.govnih.gov This modification is particularly noted in domains that are homologous to the epidermal growth factor (EGF) precursor, found in proteins such as the vitamin K-dependent coagulation factor IX. nih.govembopress.org The presence of beta-hydroxyaspartic acid in these domains is associated with high-affinity calcium binding, which is crucial for the protein's biological function. embopress.org This calcium binding stabilizes a conformation necessary for the interaction of factor IXa with other components in the blood clotting cascade. embopress.org

The hydroxylation of aspartic acid and asparagine residues can also serve as a signal for protein degradation or modulate protein-protein interactions, thereby influencing cell signaling pathways. ontosight.ai While the direct endogenous production of free this compound is not as well-documented, the metabolic pathways for related compounds offer insights. For example, β-hydroxy β-methylbutyric acid (HMB) is a naturally produced substance in humans, synthesized through the metabolism of the branched-chain amino acid L-leucine. wikipedia.orgnih.gov

Enzymatic Hydroxylation Mechanisms in Amino Acid Metabolism

The synthesis of hydroxy amino acids is a key C-H bond functionalization reaction that significantly increases the structural diversity of amino acids. mdpi.com This process is catalyzed by a class of enzymes known as hydroxylases.

Hydroxylases play a critical role in diversifying the amino acid pool by introducing hydroxyl groups into their structures. mdpi.com This modification can profoundly alter the chemical properties of the amino acid, influencing its role in protein structure and function, as well as its bioactivity. researchgate.net

The enzymes responsible for these transformations are often highly specific. For example, the hydroxylation of aspartic acid is catalyzed by a 2-oxoglutarate-dependent dioxygenase. nih.govnih.gov This family of enzymes, which includes mononuclear non-heme Fe(II)/α-ketoglutarate-dependent dioxygenases (Fe/αKGDs), utilizes an Fe(IV) complex intermediate to catalyze a variety of oxidative transformations. researchgate.net Aromatic amino acid hydroxylases, such as phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase, represent another major family of these enzymes. nih.govnih.gov These pterin-dependent enzymes catalyze the hydroxylation of the aromatic side chains of their respective amino acid substrates. nih.gov

The introduction of hydroxyl groups can lead to the formation of rare amino acids like 3-hydroxyaspartic acid and 3-hydroxyasparagine. nih.gov This enzymatic modification is a key strategy employed by organisms to generate novel bioactive molecules.

The high regioselectivity of enzymatic reactions makes biocatalysis a preferred method over chemical synthesis for the production of hydroxy amino acids. mdpi.com A common strategy involves the heterologous expression of hydroxylation pathways in host organisms like Escherichia coli or Corynebacterium glutamicum. mdpi.com

Researchers have successfully developed processes for the efficient synthesis of L-threo-3-hydroxyaspartic acid (L-THA) using microbial enzymes. One such method employs the wild-type asparagine hydroxylase AsnO from Streptomyces coelicolor A3(2) expressed in an asparaginase-deficient E. coli mutant. nih.gov This system achieves a high yield of L-THA from L-asparagine through a one-pot bioconversion process involving asparagine hydroxylation followed by amide hydrolysis. nih.gov

The discovery and engineering of novel amino acid hydroxylases are ongoing areas of research. nih.gov Techniques such as gene mining, bioinformatics, and high-throughput screening are being used to identify new enzymes with desired specificities and activities for the tailor-made production of hydroxylated amino acid derivatives. mdpi.com

Interactive Data Table: Examples of Hydroxylated Amino Acids and Their Precursors

| Hydroxylated Amino Acid | Precursor Amino Acid | Enzyme Family Example | Natural Context Example |

|---|---|---|---|

| beta-Hydroxyaspartic acid | Aspartic acid | 2-oxoglutarate-dependent dioxygenase | Factor IX, Malacidin A |

| 5-Hydroxytryptophan | Tryptophan | Aromatic amino acid hydroxylase | Serotonin biosynthesis |

| Hydroxyproline | Proline | Prolyl hydroxylase | Collagen |

| Hydroxylysine | Lysine (B10760008) | Lysyl hydroxylase | Collagen |

| DOPA | Tyrosine | Aromatic amino acid hydroxylase | Catecholamine biosynthesis |

| 4-Hydroxyisoleucine | Isoleucine | Fe(II)/α-ketoglutarate-dependent dioxygenase | Antifungal compounds |

Iii. Stereoselective Synthesis of β Hydroxy Aspartic Acid Derivatives

Chemical Synthesis Methodologies

Chemical synthesis provides a versatile platform for accessing a wide array of β-hydroxy aspartic acid derivatives with various protecting groups suitable for further elaboration, such as in solid-phase peptide synthesis (SPPS).

A key challenge in the synthesis of β-hydroxy aspartic acid is the stereocontrolled introduction of the hydroxyl group at the β-position. One effective strategy commences with a commercially available L-aspartic acid building block. In this route, the α-carboxylic acid is first protected, for instance, by benzylation. Following the protection of the amino group, often with a trityl group to prevent epimerization of the α-proton, the enolate is generated using a strong base like lithium hexamethyldisilazide (LiHMDS) at low temperatures (−78°C). The subsequent stereoselective hydroxylation is achieved using an electrophilic oxygen source such as (+)-(camphorylsulfonyl)oxaziridine (CSO). This method has been shown to produce the desired β-hydroxy functionality with a diastereomeric ratio of up to 10:1, and the resulting diastereomers can be separated by column chromatography. nih.govuwa.edu.au

The presence of two carboxylic acid groups in aspartic acid necessitates a strategy for their selective differentiation to allow for regioselective reactions. In the synthetic route described above, the carboxylic groups are differentiated at an early stage by the selective protection of one of them, for example, as a benzyl (B1604629) ester. nih.govuwa.edu.au

An alternative approach begins with a chiral precursor like L-diethyl tartrate. This starting material can be converted into a cyclic sulfate (B86663). The subsequent ring-opening of this sulfate with an azide (B81097) source, such as sodium azide (NaN3), followed by a series of protective group manipulations, can lead to a mono-protected acid, effectively differentiating the two carboxylic functionalities. rhhz.net This strategy is advantageous as it sets the stage for further selective modifications at either the α- or β-carboxylic group.

The judicious choice of protecting groups is paramount in the multi-step synthesis of β-hydroxy aspartic acid derivatives. These groups must be stable under various reaction conditions and capable of being removed selectively without affecting other parts of the molecule. Orthogonally protected derivatives are particularly valuable. nih.gov

Commonly employed protecting groups include:

Amino Group: Fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) are frequently used for the protection of the α-amino group, especially in peptide synthesis. The trityl group is also utilized to shield the α-proton from epimerization during base-mediated reactions. nih.govuwa.edu.au

Carboxylic Acid Groups: Benzyl and tert-butyl esters are common choices for protecting the carboxylic acid functionalities. These groups can be removed under mild and orthogonal conditions. nih.govuwa.edu.au

Hydroxyl Group: Protection of the β-hydroxyl group is sometimes necessary to prevent unwanted side reactions.

Cyclic Protections: A cyclic ketal can be formed to protect both the hydroxyl group and one of the carboxylic acid groups, offering an efficient protective strategy. researchgate.netpsu.edusci-hub.se

The ability to modify these protecting groups easily allows for the adaptation of the synthetic intermediates for various applications, including solid-phase peptide synthesis (SPPS). nih.govuwa.edu.au

| Protecting Group | Functional Group Protected | Common Removal Conditions |

| Fmoc | α-Amino | Piperidine |

| Boc | α-Amino | Trifluoroacetic acid (TFA) |

| Trityl (Trt) | α-Amino | Mild acid |

| Benzyl (Bn) | Carboxylic Acid | Hydrogenolysis (Pd/C, H₂) |

| tert-Butyl (tBu) | Carboxylic Acid | Strong acid (e.g., TFA) |

| Cyclic Ketal | β-Hydroxy and Carboxyl | Acidic hydrolysis |

The direct aldol (B89426) reaction of glycine (B1666218) Schiff bases with aldehydes represents a highly efficient, one-step strategy for constructing the 1,2-aminoalcohol scaffold of β-hydroxy α-amino acids. researchgate.net This approach allows for the concomitant formation of the carbon-carbon bond and the creation of up to two adjacent stereocenters. nih.govacs.org

A notable advancement in this area is the use of Brønsted base catalysis for the highly enantio- and syn-selective synthesis of β-hydroxy α-amino acids. acs.orgnih.gov This methodology employs a benzophenone-derived imine of glycine o-nitroanilide as a pronucleophile. The o-nitroanilide moiety is crucial as it provides a hydrogen-bonding platform that facilitates enolate generation by a mild Brønsted base, leading to a direct reaction with aldehydes under excellent diastereo- and enantiocontrol. nih.govacs.orgnih.gov This organocatalytic approach offers a direct route to syn-β-hydroxy α-amino acids. nih.govacs.org

| Catalyst System | Pronucleophile | Selectivity |

| Brønsted Base | Benzophenone-derived imine of glycine o-nitroanilide | High syn-selectivity and enantioselectivity |

Chemoenzymatic and Fermentative Synthesis

Biotechnological approaches, including chemoenzymatic and fermentative methods, are attractive alternatives to traditional chemical synthesis due to the exceptional chemo-, regio-, and stereoselectivity of enzymes. nih.gov

An efficient and practical synthetic route to access protected erythro-β-hydroxyaspartic acid (erythro-OH-Asp) has been developed starting from the inexpensive chiral precursor L-diethyl tartrate. This multi-step synthesis yields Fmoc and cyclic ketal-protected erythro-β-OH-Asp without the need for column purification, making it a scalable process. researchgate.netpsu.edusci-hub.se

Another chemoenzymatic strategy for the preparation of L-erythro-β-hydroxyasparagine involves an initial chemical step followed by enzymatic resolution. The process begins with the ammonolysis of (±)-trans-epoxysuccinic acid to produce a racemic mixture of erythro-β-hydroxyaspartic acid (dl-β-EHAsp). This racemic mixture is then resolved using an enzyme, such as one with serine racemase activity, to selectively process one of the enantiomers, allowing for the isolation of the desired L-β-EHAsp. nih.gov

One-Pot Production of Specific Isomers (e.g., L-threo-3-Hydroxyaspartic Acid)

While research has been conducted on the one-pot synthesis of β-hydroxyaspartic acid isomers, such as L-threo-3-Hydroxyaspartic Acid, there is no available information on the one-pot production of beta-hydroxy,beta-methyl-aspartic acid.

Iv. Structural Elucidation and Analytical Characterization

Advanced Spectroscopic Techniques for Configuration Analysis

Spectroscopic methods are indispensable for determining the precise spatial arrangement of atoms in a molecule. Techniques like Nuclear Magnetic Resonance (NMR) and X-ray Diffraction are paramount in assigning the stereochemistry of chiral compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and relative stereochemistry of a molecule in solution. For amino acids with chiral centers at the α and β positions, proton (¹H) NMR is particularly useful for differentiating between diastereomers (e.g., threo and erythro forms). The coupling constant (³J) between the protons on the α and β carbons is dependent on the dihedral angle between them, which differs for each diastereomer.

In the case of β-hydroxyaspartic acid, the threo and erythro isomers can be distinguished based on these coupling constants. hmdb.ca A larger coupling constant is typically observed for the anti conformation, which is preferred in the threo isomer, while a smaller coupling constant corresponds to the gauche conformation of the erythro isomer. Although specific NMR data for β-hydroxy-β-methyl-aspartic acid is not available, a comparative analysis with related compounds like β-hydroxyaspartic acid and β-methylaspartic acid allows for the prediction of expected chemical shifts and coupling constants. nih.govuwa.edu.au

Hypothetical ¹H NMR Data for β-Hydroxy-β-methyl-aspartic acid Diastereomers This table is illustrative and based on data from analogous compounds.

| Proton | Expected Chemical Shift (ppm) - erythro | Expected Chemical Shift (ppm) - threo | Expected Coupling Constant (³JαH-βH) |

|---|---|---|---|

| α-H | ~4.0 - 4.2 | ~3.8 - 4.0 | erythro: ~2-4 Hz threo: ~5-8 Hz |

| β-H | ~4.3 - 4.5 | ~4.4 - 4.6 | |

| β-CH₃ | ~1.2 - 1.4 | ~1.1 - 1.3 | N/A |

X-ray Diffraction

X-ray crystallography is the gold standard for determining the absolute configuration of a molecule, provided that a suitable single crystal can be obtained. wikipedia.org This technique involves directing X-rays at a crystal and analyzing the resulting diffraction pattern. The pattern provides information about the electron density within the crystal, allowing for the precise mapping of each atom's position in three-dimensional space. nih.gov

The crystallization of small, polar molecules like amino acids can be challenging. However, studies on related compounds, such as the enzyme d-threo-3-hydroxyaspartate dehydratase, demonstrate that crystallization is feasible, which is a prerequisite for diffraction studies. nih.gov For β-hydroxy-β-methyl-aspartic acid, obtaining a high-quality crystal of a single stereoisomer would enable the unambiguous determination of its solid-state conformation and absolute stereochemistry. The resulting structural data would include precise bond lengths, bond angles, and the unit cell dimensions of the crystal lattice. nih.gov

Chromatographic Methods for Diastereomer and Enantiomer Separation

Chromatography is essential for the separation and purification of stereoisomers from a mixture. Given that β-hydroxy-β-methyl-aspartic acid has two chiral centers, separating its four stereoisomers requires highly selective methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for separating stereoisomers. mdpi.com The separation of both diastereomers and enantiomers can be achieved through direct or indirect methods. Direct methods employ a chiral stationary phase (CSP) that interacts differently with each stereoisomer.

For amino acids, CSPs based on macrocyclic antibiotics, cyclodextrins, or cinchona alkaloids have proven effective. mdpi.comnih.gov For instance, the separation of stereoisomers of β-methylated amino acids has been successfully achieved using CSPs that act as ion exchangers, particularly in a polar ionic mode with mobile phases containing organic acid and base additives. mdpi.com The choice of the chiral selector and the composition of the mobile phase are critical for achieving optimal resolution between the peaks corresponding to each isomer.

A study on the four stereoisomers of 3-hydroxyaspartate utilized HPLC for the semi-preparative separation of the DL-threo and DL-erythro pairs before further analysis. nih.gov This demonstrates the utility of HPLC in isolating diastereomeric pairs.

Capillary Electrophoresis (CE)

Capillary zone electrophoresis (CZE), often coupled with mass spectrometry (CZE-MS), is another powerful technique for separating chiral compounds. nih.gov The separation in CE is based on the differential migration of ions in an electric field. For chiral separations, a chiral selector is typically added to the background electrolyte.

A recent method developed for the simultaneous determination of the four stereoisomers of 3-hydroxyaspartate (D/L-threo and D/L-erythro) utilized CZE-MS. nih.gov This approach, combined with vibrational circular dichroism (VCD) for absolute configuration assignment, successfully identified all four stereoisomers without the need for individual enantiomeric standards. nih.gov Such a method would be directly applicable to the analysis of β-hydroxy-β-methyl-aspartic acid stereoisomers.

Summary of Chromatographic Separation Methods for Related Compounds

| Technique | Analyte | Chiral Selector / Stationary Phase | Key Findings | Reference |

|---|---|---|---|---|

| HPLC | β-Methylated Phenylalanine and Tyrosine | Cinchona alkaloid-based zwitterionic ion exchangers | Successful baseline separation of all four stereoisomers achieved in polar ionic mode. | mdpi.com |

| HPLC | 3-Hydroxyaspartate | Not specified (used for semi-preparative separation) | Effectively separated DL-threo and DL-erythro diastereomeric pairs. | nih.gov |

| CZE-MS | 3-Hydroxyaspartate | Chiral selector in background electrolyte (not specified) | Simultaneous separation and identification of all four stereoisomers (D-THA, L-THA, D-EHA, L-EHA). | nih.gov |

V. Applications in Complex Chemical Structures and Peptidomimetics

β-Hydroxy Aspartic Acid-Mediated Ligation in Peptide Cyclization

β-Hydroxy,β-methyl-aspartic acid and its analogs, particularly β-hydroxy aspartic acid (HyAsp), serve as valuable tools in the synthesis of complex cyclic peptides. An unconventional and efficient method for peptide cyclization utilizes a HyAsp-mediated chemical ligation strategy. nih.govuwa.edu.au This approach is analogous to the well-established Serine/Threonine ligation and provides a powerful alternative to traditional macolactamization methods. nih.govrhhz.net

The key step in this strategy involves the reaction of a linear peptide precursor that has an N-terminal β-hydroxy aspartic acid residue and a C-terminal salicylaldehyde (B1680747) ester. nih.govuwa.edu.au The ligation proceeds smoothly in a pyridine/acetic acid buffer, leading to the formation of the cyclic peptide. researchgate.net Detection of an oxazolidine (B1195125) intermediate suggests the mechanism is similar to that of Ser/Thr ligation. nih.govresearchgate.net

This ligation method offers several distinct advantages for the synthesis of complex cyclic peptides:

Chemoselectivity and Efficiency : The reaction is highly selective and proceeds efficiently, even at concentrations up to 3 mM, without significant formation of dimers or polymers. nih.govresearchgate.net

Avoidance of Side Reactions : It successfully circumvents common side reactions that plague traditional peptide cyclization, such as epimerization at the C-terminal residue and the formation of aspartimide byproducts. nih.govresearchgate.net

The successful application of HyAsp-mediated ligation, particularly in the total synthesis of the antibiotic malacidin A, has demonstrated its robustness and potential. nih.gov This outcome opens new avenues for the chemical synthesis of other cyclic peptides that contain HyAsp or similarly hydroxylated amino acids. nih.govuwa.edu.au

| Feature | β-Hydroxy Aspartic Acid Ligation | Traditional Macrolactamization |

|---|---|---|

| Key Precursor Components | N-terminal HyAsp, C-terminal Salicylaldehyde Ester | Activated C-terminus, N-terminus |

| Risk of Epimerization | Low / Avoided nih.govresearchgate.net | High, requires optimization rhhz.net |

| Aspartimide Formation | Low / Avoided nih.govresearchgate.net | Common side reaction |

| Dimerization/Polymerization | Minimal at 3 mM concentration nih.govresearchgate.net | Requires high dilution conditions |

| Side-Chain Protection | Can use unprotected precursors nih.govuwa.edu.au | Generally requires full side-chain protection rhhz.net |

Contribution to Absolute Structure Establishment of Natural Products (e.g., Malacidin A)

The total synthesis of complex natural products is a definitive method for establishing their absolute stereochemistry, especially when the structure contains multiple, unassigned chiral centers. The synthesis of the calcium-dependent antibiotic Malacidin A serves as a prime example of how β-hydroxy aspartic acid was instrumental in this process. nih.gov When discovered, the Malacidin A structure was known to contain five non-proteinogenic amino acids, including β-hydroxy aspartic acid (HyAsp), but the absolute configuration of their stereocenters was uncertain. nih.govnih.gov

To resolve this ambiguity, researchers undertook the total synthesis of four possible diastereomers of Malacidin A. researchgate.net This synthetic endeavor relied critically on the β-hydroxy aspartic acid-mediated ligation for the key cyclization step. nih.govresearchgate.net By systematically preparing the different stereoisomers and comparing their spectroscopic data (e.g., NMR) with that of the natural product, the correct structure was identified. researchgate.net

The final confirmation was achieved through advanced Marfey's analysis of the natural Malacidin A, which validated the stereochemical predictions made from the total synthesis studies. nih.gov This work successfully established the absolute configuration of all five non-proteinogenic amino acid residues in Malacidin A. nih.gov The process underscored the pivotal role of chemical synthesis, enabled by the unique reactivity of the β-hydroxy aspartic acid residue, in the unambiguous structural elucidation of intricate natural products. nih.govresearchgate.net

| Position | Residue | Established Configuration |

|---|---|---|

| 1 | β-methyl-aspartic acid (MeAsp) | (2S, 3S) |

| 2 | β-methyl-diaminopropionic acid (MeDap) | (2S, 3R) |

| 5 | β-hydroxy-aspartic acid (HyAsp) | (2S, 3R) |

| 8 | β-methyl-aspartic acid (MeAsp) | (2R, 3S) |

| 10 | γ-methyl-proline (MePro) | (2S, 4R) |

Design and Synthesis of Conformationally Constrained β-Peptides and Peptidomimetics

The incorporation of β-amino acids, such as β-hydroxy,β-methyl-aspartic acid, is a powerful strategy in the design of peptidomimetics and foldamers—oligomers that adopt stable, predictable secondary structures similar to proteins. nih.govacs.org These modified peptides often exhibit enhanced biological activity and stability due to their constrained conformations. acs.org

This residue-based rigidification is a key principle in the design of conformationally constrained peptides. nih.gov Limiting the conformational freedom of a peptide can pre-organize it into a bioactive conformation, which can lead to several advantages:

Improved Binding Affinity : A more rigid structure reduces the entropic penalty upon binding to a biological target, potentially increasing binding affinity. rhhz.net

Enhanced Proteolytic Stability : The unnatural backbone and steric hindrance provided by β-substituents can make the peptide resistant to degradation by proteases. acs.org

Increased Selectivity : A well-defined three-dimensional shape can lead to more specific interactions with the intended target receptor or enzyme. mdpi.com

The synthesis of peptides containing β-hydroxy,β-methyl-aspartic acid allows for the precise spatial arrangement of its functional groups (carboxylates, hydroxyl, and methyl groups), opening possibilities for creating novel peptidomimetics that can mimic or antagonize the function of natural peptides and proteins. acs.org

Integration into β-Branched α-Amino Acid Units in Natural Products

β-Amino acids and their derivatives are integral components of many complex natural products, where they contribute to structural diversity and unique biological functions. nih.govresearchgate.net The presence of branching at the β-carbon of an α-amino acid, as seen in β-hydroxy,β-methyl-aspartic acid, creates a distinct structural motif found in a variety of bioactive molecules. researchgate.net

The antibiotic Malacidin A is a prominent example of a natural product that incorporates multiple β-branched amino acid units. nih.govd-nb.info Its structure includes β-methyl-aspartic acid at positions 1 and 8, and, crucially, a β-hydroxy-aspartic acid residue at position 5. nih.gov This HyAsp residue is a key component of the molecule's calcium-binding motif (HyAsp-Asp-Gly). nih.gov This motif is a notable variation from the canonical Asp-Xaa-Asp-Gly sequence found in other known calcium-dependent antibiotics, as it lacks the variable spacer amino acid (Xaa) and replaces the first aspartic acid with its hydroxylated counterpart. nih.govd-nb.info

The incorporation of these β-branched units is not random; it is directed by specific biosynthetic machinery within the producing organism. nih.govd-nb.info These specialized enzymes are responsible for creating the unique stereochemistry and functionality of each residue, which are ultimately essential for the molecule's architecture and biological activity. The study of how these units are biosynthesized and integrated into natural products provides valuable insights for synthetic biology and the engineered production of novel bioactive compounds. nih.gov

Vi. Mechanistic Studies of Biological Activities

Exploration of Antiviral, Antifungal, Antibacterial, and Anticancer Properties of Hydroxy Amino Acids

Amino acid derivatives are a cornerstone in the development of new therapeutic agents due to their structural diversity and biological significance. nih.gov Hydroxylated amino acids, in particular, have shown promise across a spectrum of antimicrobial and anticancer applications.

Antiviral Properties

The mechanism of antiviral action for amino acid derivatives often involves interference with the viral life cycle. nih.gov Peptides containing cationic amino acid residues, such as lysine (B10760008) and arginine, can disrupt the negatively charged viral envelope, aggregate viral particles, or bind to viral proteins and cell surface receptors to inhibit viral attachment and entry. nih.gov Some modified peptides prevent the conformational changes in viral proteins (like influenza's hemagglutinin) that are necessary for the virus to enter the host cell. mdpi.com Furthermore, amino acid analogs can be incorporated into newly synthesized viral proteins, leading to non-functional proteins and halting viral production. google.com This strategy highlights a broad mechanism where modified amino acids can act as potent antiviral agents. researchgate.net

Antifungal Properties

Derivatives of β-amino acids have demonstrated notable antifungal activities. researchgate.net The mechanisms often involve the disruption of essential fungal biosynthetic pathways. For instance, some non-protein alanine (B10760859) derivatives exhibit a broad spectrum of antifungal activity that can be reversed by specific amino acids like methionine or cysteine, suggesting interference with amino acid metabolism. nih.gov The efficacy of these compounds is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |

| N-substituted β-amino acid deriv. (Cpd 26) | Candida albicans AR-0761 | 16 | nih.gov |

| Memantine-Valine derivative | Candida albicans NBIMCC 74 | >100 mM (active) | uctm.edu |

| Memantine-Phenylalanine derivative | Candida albicans NBIMCC 74 | >100 mM (active) | uctm.edu |

| Galactopyranoside deriv. (Cpd 3) | Aspergillus niger | >78% inhibition | nih.gov |

| Galactopyranoside deriv. (Cpd 9) | Aspergillus niger | >71% inhibition | nih.gov |

Antibacterial Properties

The antibacterial action of amino acid derivatives is diverse. Cationic amphiphilic derivatives, for example, can interact with negatively charged molecules in the bacterial membrane, such as lipopolysaccharides in Gram-negative bacteria and lipoteichoic acids in Gram-positives, leading to membrane disruption. uctm.edu Other derivatives act as inhibitors of essential enzymes. For example, D-cycloserine, a derivative of serine, inhibits enzymes crucial for the synthesis of peptidoglycan, a vital component of the bacterial cell wall. nih.gov

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| N-substituted β-amino acid deriv. (Cpd 26) | Staphylococcus aureus TCH-1516 | 8 | nih.gov |

| N-substituted β-amino acid deriv. (Cpd 26) | Enterococcus faecalis AR-0781 | 8 | nih.gov |

| Benzo[b]phenoxazine deriv. (Cpd 9b) | Staphylococcus aureus | 31.2 | mdpi.com |

| Benzo[b]phenoxazine deriv. (Cpd 13) | Mycobacterium luteum | 15.6 | mdpi.com |

| Galactopyranoside deriv. (Cpd 3) | Bacillus subtilis | 0.125 | nih.gov |

| Galactopyranoside deriv. (Cpd 9) | Bacillus subtilis | 0.125 | nih.gov |

Anticancer Properties

Amino acid derivatives are being actively investigated as scaffolds for novel anticancer agents. nih.gov The presence of hydroxyl groups can contribute to antioxidant activity, which helps modulate oxidative stress—a key factor in cancer progression. nih.gov Some derivatives have demonstrated the ability to inhibit the proliferation of cancer cells and suppress cell migration. nih.gov The anticancer potential is often evaluated by determining the half-maximal inhibitory concentration (IC50), which measures the concentration of a substance needed to inhibit a biological process, such as cell proliferation, by 50%.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 3-((4-hydroxyphenyl)amino)propanoic acid deriv. (Cpd 20) | A549 (Lung) | ~40 | nih.gov |

| p-hydroxycinnamic acid deriv. (HMSP) | HeLa (Cervical) | 22.2 | nih.gov |

| p-hydroxycinnamic acid deriv. (HMSP) | SGC7901 (Gastric) | 17.5 | nih.gov |

| p-hydroxycinnamic acid deriv. (HMSP) | A549 (Lung) | 37.8 | nih.gov |

| 3',4',5-trihydroxyflavone (Cpd 7) | A549 (Lung) | ~20 | mdpi.com |

| 3',4',5-trihydroxyflavone (Cpd 7) | MCF-7 (Breast) | ~12 | mdpi.com |

Research on Broader Biological Importance as Amino Acid Derivatives

Beyond potential therapeutic activities, hydroxy amino acids serve fundamental roles in biology, often as products of post-translational modification that alter protein function and structure.

A key example is beta-hydroxyaspartic acid (Hya), which is found in several plasma proteins within domains that are homologous to the epidermal growth factor (EGF). nih.govembopress.orgwikipedia.org The presence of this hydroxylated residue is directly correlated with the formation of a high-affinity calcium-binding site. nih.govembopress.org In human coagulation Factor IX, for instance, the beta-hydroxyaspartate at residue 64, along with adjacent carboxylate residues, is essential for binding calcium ions. nih.govembopress.org This binding stabilizes a specific protein conformation that is necessary for Factor IXa to interact with its partners in the blood clotting cascade. nih.govembopress.org This illustrates a critical structural and functional role for a hydroxy amino acid derivative in a vital physiological process.

Furthermore, derivatives like beta-hydroxyaspartate are components of siderophores, which are small molecules produced by bacteria to scavenge for iron in the environment. escholarship.org This highlights their importance in microbial survival and metabolism.

Other hydroxylated amino acid metabolites, such as beta-hydroxy-beta-methylbutyrate (HMB), a metabolite of leucine, play significant roles in regulating protein metabolism. frontiersin.org HMB is known to stimulate protein synthesis through the mTOR signaling pathway and inhibit protein degradation via the ubiquitin-proteasome pathway. nih.govnih.govresearchgate.net These actions demonstrate the broader importance of amino acid derivatives as signaling molecules and regulators of fundamental cellular processes.

Q & A

Q. What methodologies validate the biological activity of beta-hydroxy, beta-methyl-aspartic acid in in vitro assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.